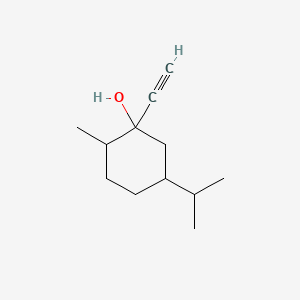
1-Ethynyl-5-isopropyl-2-methylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Ethynyl-5-isopropyl-2-methylcyclohexanol” is a chemical compound with the molecular formula C12H24O . It has an average mass of 184.318 Da and a monoisotopic mass of 184.182709 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexanol ring with ethynyl, isopropyl, and methyl substituents . The exact positions of these substituents on the ring can influence the compound’s physical and chemical properties.Physical And Chemical Properties Analysis
The compound has a density of 0.9±0.1 g/cm3, a boiling point of 236.6±8.0 °C at 760 mmHg, and a flash point of 96.8±10.9 °C . It has one hydrogen bond acceptor and one hydrogen bond donor . The compound is predicted to have a water solubility of 34.31 mg/L at 25 °C .Scientific Research Applications
Synthesis and Stereochemistry
1-Ethynyl-5-isopropyl-2-methylcyclohexanol is a compound of interest in the synthesis and stereochemical analysis of cyclic compounds. The synthesis of similar cyclic structures, such as 2-isopropyl-5-methyl-1-cyclohexenyl alkyl sulfides and 1-cycloalkenyl ethyl sulfides, demonstrates the reactivity and potential modifications of cyclohexanol derivatives in the presence of specific reagents like aluminum chloride and diphosphorus pentaoxide (Akiyama, 1977). The exploration of these reactions provides insights into the manipulation of cyclohexanol frameworks for the development of new chemical entities.
Calciferol Synthesis
The derivative 1-Ethynyl-2-methylcyclohex-1-ene, related to the compound of interest, has been utilized in the synthesis of precursors for calciferol. This process involves the dehydrohalogenation of ω-halogenodienes, illustrating the potential of ethynyl-substituted cyclohexanols in synthesizing complex organic molecules with significant biological relevance (Dawson et al., 1971).
Carbocyclization and Ring-closing Metathesis
The carbocyclization of carbohydrates to produce functionalized cyclohexenes showcases another application of cyclohexanol derivatives. This process, involving zinc-mediated tandem reactions and ring-closing enyne metathesis, emphasizes the versatility of cyclohexanol structures in forming complex, ring-based systems (Poulsen & Madsen, 2002).
Dehydration Studies
Dehydration experiments with methylcyclohexanol isomers, including similar structures to this compound, have provided valuable data on the formation of alkenes and the influence of isomeric structures on chemical reactions. These studies are crucial for understanding the chemical behavior and transformation potentials of cyclohexanol derivatives (Clennan & Clennan, 2011).
Organoruthenium Complex Reactions
Research involving organoruthenium complexes with aliphatic alkynols has led to the formation of cationic cycloalkenyl vinylidene complexes. This illustrates the reactivity of cyclohexanol and its derivatives (including ethynyl-substituted variations) in organometallic chemistry, contributing to the synthesis of complex organometallic structures (Selegue et al., 1991).
properties
IUPAC Name |
1-ethynyl-2-methyl-5-propan-2-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-5-12(13)8-11(9(2)3)7-6-10(12)4/h1,9-11,13H,6-8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRBJPBPUKHWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1(C#C)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

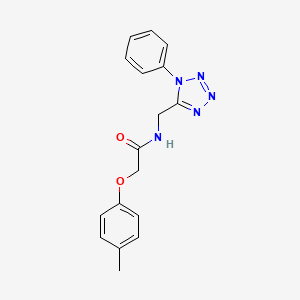
![3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide](/img/structure/B2760498.png)
![N-(2-ethoxyphenyl)-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2760499.png)

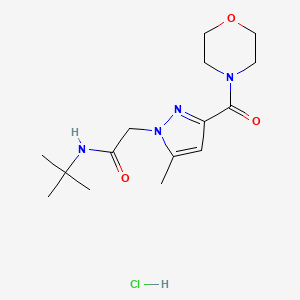

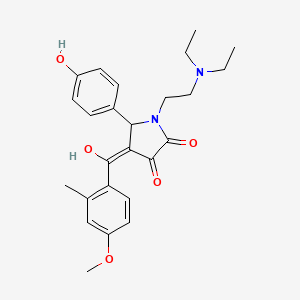

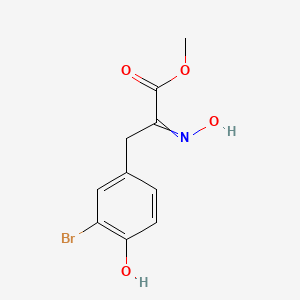
![3,4-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2760510.png)

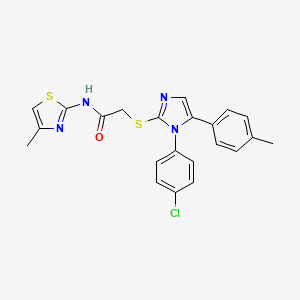
![Tert-butyl N-[(5-dimethylphosphorylpyridin-2-yl)methyl]carbamate](/img/structure/B2760515.png)
![4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B2760517.png)